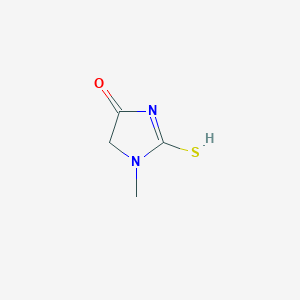
3-methyl-2-sulfanyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-methyl-2-sulfanyl-4H-imidazol-5-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to ensure high yield and purity.
Chemical Reactions Analysis
3-methyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosgene and imidazole . For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions results in the formation of the compound . The major products formed from these reactions include imidazolium chloride and other related compounds.
Scientific Research Applications
3-methyl-2-sulfanyl-4H-imidazol-5-one is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the structural elucidation and characterization of synthetic and natural products using electrospray ionization mass spectrometry . In biology and medicine, it is used in the development of vaccines and other biopharmaceutical applications . The compound’s unique properties make it valuable for various analytical and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, in the context of mass spectrometry, the compound undergoes collision-induced dissociation (CID) to unveil structural details of metabolites and lipids . This process is crucial for understanding the compound’s effects at the molecular level.
Comparison with Similar Compounds
3-methyl-2-sulfanyl-4H-imidazol-5-one can be compared with other similar compounds, such as cephalosporins, which are a class of β-lactam antibiotics . While cephalosporins are primarily used as antibacterial agents, this compound has broader applications in scientific research. The unique properties of this compound, such as its ability to undergo specific chemical reactions and its use in advanced analytical techniques, distinguish it from other similar compounds.
Properties
IUPAC Name |
3-methyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGHQUWPQTSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














